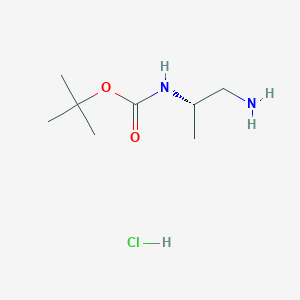

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693621 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959833-70-6 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic method for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves the protection of the amine group of (S)-1-aminopropan-2-ol using tert-butyl chloroformate (Boc-Cl) in the presence of a base, typically triethylamine (TEA). The reaction generally proceeds at room temperature under mild conditions, yielding the Boc-protected amine as a hydrochloride salt after workup.

$$

\text{(S)-1-aminopropan-2-ol} + \text{tert-butyl chloroformate} \xrightarrow[\text{TEA}]{\text{RT}} \text{this compound}

$$

Detailed Procedure

- Dissolve (S)-1-aminopropan-2-ol in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

- Cool the solution to 0–5°C to control the exothermic reaction.

- Add triethylamine slowly to neutralize the generated hydrochloric acid.

- Add tert-butyl chloroformate dropwise while stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2–4 hours).

- Quench the reaction, then isolate the product by filtration or extraction.

- Purify by recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial synthesis scales up the above laboratory method with optimizations for yield and purity:

- Use of continuous flow reactors to control temperature and reaction time precisely.

- Optimization of stoichiometry to minimize side reactions and overprotection.

- Purification by recrystallization from appropriate solvents or chromatographic techniques.

- Conversion to the hydrochloride salt is performed by treatment with hydrogen chloride gas or hydrochloric acid in organic solvents.

Preparation Data and Solubility Considerations

Stock Solution Preparation

For research and formulation purposes, this compound is often prepared as stock solutions at various concentrations. The solubility data guides solvent choice and preparation volumes.

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.7461 | 23.7304 | 47.4608 |

| 5 mM Solution Volume (mL) | 0.9492 | 4.7461 | 9.4922 |

| 10 mM Solution Volume (mL) | 0.4746 | 2.373 | 4.7461 |

Note: Solvents such as DMSO, PEG300, Tween 80, corn oil, and water mixtures are used sequentially to ensure clear solutions during formulation preparation.

Reaction Conditions Optimization and Mechanistic Insights

Purification Techniques

- Recrystallization from ethyl acetate/hexane or similar solvent systems yields high-purity crystalline material.

- Column chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane) is used when higher purity or separation from by-products is required.

Analytical Data Supporting Preparation

Purity Confirmation

- NMR Spectroscopy (¹H and ¹³C): Confirms the presence of tert-butyl, carbamate, and amine moieties.

- High-Performance Liquid Chromatography (HPLC): Purity typically ≥98% by area normalization.

- Mass Spectrometry (ESI-MS): Confirms molecular ion peak at m/z 174.24 [M+H]+.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | (S)-1-aminopropan-2-ol, tert-butyl chloroformate, triethylamine | Boc protection of amine | Room temperature, 2–4 hours |

| 2 | Quenching with aqueous acid/base | Workup to isolate product | Controlled pH to precipitate hydrochloride salt |

| 3 | Purification by recrystallization or chromatography | Remove impurities and by-products | Solvent choice critical for yield and purity |

| 4 | Conversion to hydrochloride salt (if not formed during workup) | Treatment with HCl gas or aqueous HCl | Improves solubility and stability |

Research Findings and Comparative Analysis

- The Boc protection strategy is widely validated in literature for its efficiency and selectivity in protecting primary amines without racemization.

- The hydrochloride salt form enhances solubility in polar solvents, facilitating downstream applications.

- Alternative bases such as DIPEA or pyridine have been tested but triethylamine remains preferred due to cost-effectiveness and ease of removal.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and prevent overprotection or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate, hydrochloric acid, and various catalysts such as iron-chrome catalysts. The reactions are typically conducted at elevated temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions include various carbamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, makes it versatile for generating diverse derivatives useful in research and industry.

Reaction Types

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Yielding amines through reduction processes. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to interact effectively with various biological targets, enhancing its potential as a lead compound in drug design.

Medicine

This compound is integral in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross biological membranes suggests high gastrointestinal absorption, making it suitable for therapeutic applications.

Case Study: Pharmaceutical Development

Research indicates that derivatives of this compound have shown promise in developing antiviral and anticancer agents due to their biological activity profiles.

Industry

This compound is also employed in producing agrochemicals and other industrial chemicals. Its stability under various conditions makes it suitable for large-scale applications in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride and Analogues

Key Observations:

Hydrochloride vs. Free Base : The hydrochloride salt (CAS 959833-70-6) exhibits superior aqueous solubility compared to its free base (CAS 149632-73-5), making it preferable for biological or solution-phase applications .

Diamine vs. Monoamine: 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (CAS 1179361-35-3) contains two amines, enabling dual reactivity in crosslinking or coordination chemistry. Its methyl substituent may sterically hinder certain reactions compared to the target compound .

Substituent Effects : The biphenyl derivative (CAS N/A) introduces aromatic bulk and a hydroxyl group, altering hydrophobicity and hydrogen-bonding capacity. The (R)-configuration in this analogue contrasts with the (S)-configuration of the target compound, which could lead to divergent interactions in chiral environments .

Research Findings and Implications

- Stability : The hydrochloride form of the target compound enhances shelf-life by mitigating hygroscopicity, a common issue with free amine bases .

- Chiral Resolution : The (S)-enantiomer (CAS 959833-70-6) is often isolated via chiral chromatography or asymmetric synthesis, whereas racemic mixtures of analogues like CAS 149632-73-5 require resolution steps .

Biologische Aktivität

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral carbamate compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate structure linked to an (S)-1-aminopropan-2-yl group. The compound's molecular formula is CHClNO, with a molecular weight of approximately 194.70 g/mol. Its structural characteristics suggest significant potential for biological interactions due to the presence of multiple functional groups capable of forming hydrogen bonds and engaging in hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The mechanism involves:

- Hydrolysis : The carbamate group can undergo hydrolysis, releasing the active amine, which is crucial for its interaction with biological targets.

- Enzyme Interaction : This compound may inhibit certain enzyme functions by forming carbamic acid intermediates that interact with active sites on enzymes, thereby modulating their activity.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Absorption : Its structure suggests high gastrointestinal absorption, which enhances bioavailability for therapeutic applications.

- Solubility : The compound is reported to be very soluble in water, with solubility values around 24.3 mg/mL, facilitating its use in various formulations .

Therapeutic Potential

This compound has been investigated for its role as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders. Its ability to cross biological membranes makes it a candidate for further exploration in drug design.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Neuroprotective Effects : In vitro studies have shown that carbamate derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neurons from oxidative stress.

- Enzyme Modulation : Research has demonstrated that this compound can influence enzyme-catalyzed reactions, providing insights into its potential as a model compound for studying the metabolism of carbamate-containing drugs .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (S)-tert-butyl (1-amino-2-methylpropan-2-yl)carbamate | CHNO | 0.95 |

| tert-butyl 2-aminopropylcarbamate | CHNO | 0.95 |

| (R)-tert-butyl (1-aminopropan-2-yl)carbamate | CHNO | 1.00 |

This table illustrates the structural similarities and differences that may influence their respective biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride?

The compound is typically synthesized via Boc protection of the primary amine in (S)-1-aminopropan-2-amine, followed by hydrochloric acid salt formation. A general protocol involves:

Amino Protection : React (S)-1-aminopropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions at 0–25°C .

Salt Formation : Treat the Boc-protected intermediate with HCl (e.g., 4M HCl in dioxane) to yield the hydrochloride salt.

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via recrystallization (e.g., using EtOAc/hexane) ensures high enantiomeric purity (>98%) .

Q. How can the enantiomeric purity of this compound be validated?

Enantiomeric purity is critical for chiral building blocks. Use:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of hexane/isopropanol (85:15) + 0.1% TFA. Retention times should match reference standards .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D²⁵ = +15° to +25° for the S-enantiomer in methanol) .

Q. What spectroscopic methods are recommended for structural confirmation?

- NMR : ¹H NMR (DMSO-d₆) should show signals for the Boc group (δ 1.38 ppm, singlet, 9H), the chiral center’s protons (δ 3.2–3.5 ppm, multiplet), and the amine hydrochloride (δ 8.2 ppm, broad) .

- FT-IR : Confirm Boc C=O stretch at ~1680 cm⁻¹ and NH₃⁺Cl⁻ absorption at 2500–3000 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during coupling reactions in peptide synthesis?

The compound’s chiral center is prone to racemization under basic or high-temperature conditions. Mitigation strategies:

- Low-Temperature Coupling : Use coupling agents (e.g., HATU or EDCI) at 0–4°C in DMF or DCM .

- Additives : Include HOAt or Oxyma Pure to suppress racemization .

- Monitoring : Perform chiral HPLC post-coupling to detect <2% enantiomeric excess (ee) loss .

Q. What contradictions exist in reported crystallographic data for Boc-protected amines, and how can they be resolved?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise due to:

- Polymorphism : Different crystallization solvents (e.g., EtOAc vs. MeOH) can yield distinct crystal forms .

- Protonation State : The hydrochloride salt’s ionic interactions may alter packing compared to free bases.

Resolution : Refine structures using SHELXL (for small molecules) with high-resolution data (R-factor < 5%) and validate via Hirshfeld surface analysis .

Q. How does the hydrochloride salt form impact solubility and reactivity in nucleophilic substitutions?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) but reduces nucleophilicity of the amine. For reactions requiring free amine:

- Deprotection : Treat with aq. NaOH (pH >10) to liberate the amine, then extract into organic solvents .

- In Situ Neutralization : Use a biphasic system (e.g., DCM/water) with NaHCO₃ to generate the free amine during coupling .

Methodological Challenges and Solutions

Q. How to address low yields in Boc protection of sterically hindered amines?

Common issues:

- Steric Hindrance : Use excess Boc₂O (2–3 equiv) and DMAP as a catalyst .

- Side Reactions : Competing urea formation can be minimized by maintaining anhydrous conditions and inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.